molecular formula C9H14N3NaO7P B085291 2'-Deoxycytidine-5'-monophosphate disodium salt CAS No. 13085-50-2

2'-Deoxycytidine-5'-monophosphate disodium salt

Cat. No.: B085291
CAS No.: 13085-50-2
M. Wt: 330.19 g/mol
InChI Key: YJOLXYLJTPJOHF-OERIEOFYSA-N
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Description

Deoxycytidine monophosphate, also known as deoxycytidylic acid or deoxycytidylate in its conjugate acid and conjugate base forms, respectively, is a deoxynucleotide. It is one of the four monomers that make up deoxyribonucleic acid (DNA). In a DNA double helix, deoxycytidine monophosphate will base pair with deoxyguanosine monophosphate .

Mechanism of Action

Target of Action

The primary target of 2’-Deoxycytidine-5’-monophosphate disodium salt (dCMP) is the enzyme uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase . This enzyme plays a crucial role in the nucleotide metabolism pathway, which is essential for DNA and RNA biosynthesis .

Mode of Action

dCMP acts as a substrate for UMP/CMP kinase . The enzyme catalyzes the phosphorylation of dCMP to form deoxycytidine diphosphate (dCDP) . This reaction is a critical step in the nucleotide metabolism pathway, leading to the synthesis of deoxycytidine triphosphate (dCTP), which is a necessary component for DNA replication and repair .

Biochemical Pathways

The biochemical pathway affected by dCMP is the nucleotide metabolism pathway . Specifically, dCMP is involved in the pyrimidine metabolism sub-pathway, where it is converted to dCDP by UMP/CMP kinase . The dCDP is then further phosphorylated to form dCTP, which is incorporated into DNA during replication and repair processes .

Result of Action

The action of dCMP results in the production of dCTP, a critical component for DNA synthesis and repair . By providing a source of dCTP, dCMP supports the replication of genetic material in cells and the repair of DNA damage, thereby contributing to cellular function and genomic stability .

Action Environment

The action of dCMP is influenced by various environmental factors. For instance, the activity of UMP/CMP kinase, the enzyme that dCMP targets, can be affected by the cellular environment, including the presence of other substrates or inhibitors, pH, and temperature. Additionally, the solubility of dCMP in water suggests that it may be more effective in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxycytidine monophosphate can be biosynthesized using recombinant N-deoxyribosyltransferase II, deoxycytidine kinase, and acetate kinase in a one-pot reaction system. Thymidine is used as the deoxyribose donor, guanosine triphosphate is used as the phosphate donor, and acetyl phosphate is used to regenerate guanosine triphosphate. Under optimized conditions, cytosine is converted into deoxycytidine monophosphate with high yield .

Industrial Production Methods

Traditionally, deoxycytidine monophosphate is obtained using two main approaches: DNA digestion or chemical synthesis. In the DNA digestion method, DNA is extracted from sources such as salmon milt and hydrolyzed into deoxyadenosine monophosphate, deoxyguanosine monophosphate, deoxycytidine monophosphate, and thymidine monophosphate by phosphodiesterases. The mixture of deoxynucleoside monophosphates is then separated using an anion-exchange resin .

Chemical Reactions Analysis

Types of Reactions

Deoxycytidine monophosphate undergoes various chemical reactions, including phosphorylation, deamination, and incorporation into DNA.

Common Reagents and Conditions

Major Products Formed

    Deoxycytidine diphosphate: Formed by phosphorylation.

    Deoxycytidine triphosphate: Formed by further phosphorylation.

    Deoxyuridine monophosphate: Formed by deamination.

Scientific Research Applications

Deoxycytidine monophosphate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a substrate for DNA synthesis and is used in polymerase chain reaction (PCR) and other molecular biology techniques. It is also used in the study of DNA repair mechanisms and the development of antiviral and anticancer drugs .

Comparison with Similar Compounds

Deoxycytidine monophosphate is similar to other nucleotides such as cytidine monophosphate, deoxyadenosine monophosphate, and deoxyguanosine monophosphate. it is unique in its specific base pairing with deoxyguanosine monophosphate in DNA. Unlike cytidine monophosphate, which is a component of ribonucleic acid (RNA), deoxycytidine monophosphate lacks a hydroxyl group on the 2’ carbon of the sugar component, making it a deoxynucleotide .

List of Similar Compounds

Properties

CAS No.

13085-50-2

Molecular Formula

C9H14N3NaO7P

Molecular Weight

330.19 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);/t5-,6+,8+;/m0./s1

InChI Key

YJOLXYLJTPJOHF-OERIEOFYSA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+]

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.[Na]

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.[Na]

Key on ui other cas no.

13085-50-2

physical_description

Solid

Related CAS

25609-92-1

Origin of Product

United States

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